molecular formula C13H10O4 B1332924 5-(4-Acetylphenyl)-2-furoic acid CAS No. 52938-95-1

5-(4-Acetylphenyl)-2-furoic acid

Cat. No.: B1332924
CAS No.: 52938-95-1
M. Wt: 230.22 g/mol
InChI Key: LDTWCUABWGGMNW-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-2-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 4-acetylphenyl group

Scientific Research Applications

5-(4-Acetylphenyl)-2-furoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 4-tert-Butylcyclohexyl acetate, indicates that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

Future Directions

Boronic acids, which are related to 5-(4-Acetylphenyl)-2-furoic acid, are increasingly utilized in diverse areas of research . They have potential applications in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Copper-catalyzed asymmetric radical cyanation is also a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-furoic acid typically involves the reaction of 4-acetylphenylboronic acid with 2-furoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(4-Hydroxyphenyl)-2-furoic acid or 5-(4-Methylphenyl)-2-furoic acid.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-furoic acid: Lacks the acetyl group, making it less reactive in certain contexts.

    5-(4-Methylphenyl)-2-furoic acid: Has a methyl group instead of an acetyl group, affecting its chemical properties and reactivity.

Uniqueness

5-(4-Acetylphenyl)-2-furoic acid is unique due to the presence of both the furan ring and the acetylphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(4-acetylphenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(17-11)13(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTWCUABWGGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366617
Record name 5-(4-acetylphenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-95-1
Record name 5-(4-acetylphenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-acetylphenyl)furan-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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